Cas no 463-04-7 (Amyl Nitrite)
Amyl Nitrite Properties
Names and Identifiers
-
- pentyl nitrite
- Amyl nitrite
- n-Amyl nitrite
- Amylnitrite
- N-PENTYL NITRITE 97+%
- N-Phenyl nitrile
- itramyl
- 1-(Nitrosooxy)pentane
- Nitrous acid amyl ester
- Pentyl nitrite, 95.0%(GC)
- n-Pentyl nitrite for synthesis
- +Expand
-
- MFCD00036132
- CSDTZUBPSYWZDX-UHFFFAOYSA-N
- 1S/C5H11NO2/c1-2-3-4-5-8-6-7/h2-5H2,1H3
- CCCCCON=O
Computed Properties
- 117.07900
- 0
- 0
- 5
- 117.079
- 8
- 56.4
- 0
- 0
- 0
- 0
- 0
- 1
- 1.8
- nothing
- 0
- 38.7A^2
Experimental Properties
- 1.87460
- 38.66000
- 1.3880-1.3910
- 104°C(lit.)
- -40°C
- Light yellow liquid.Volatile.Gradually exposed to light and airdecomposition.
- It is miscible with ethanol and ether and slightly soluble in water.
- Thermosensitive, photosensitive, gas sensitive
- 0,86 g/cm3
Amyl Nitrite Security Information
- GHS02 GHS07
- RA1140000
- 3.1
- S16-S24-S45
- II
- II
- R11
- 3.1
- F Xn
- 1113
- H225-H302+H332
- P210-P233-P240-P241+P242+P243-P261-P264-P270-P271-P280-P301+P312+P330-P303+P361+P353-P304+P340+P312-P370+P378-P403+P235-P501
- dangerous
- 0-10°C
- II
- 11-20/22
- 3.1
Amyl Nitrite Customs Data
- 29209085
-
China Customs Code:
2920909090Overview:
2920909090 Other inorganic esters(Esters excluding hydrogen halide)(Including its salts and their halogenation,sulfonation,Nitration and nitrosation derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2920909090 esters of other inorganic acids of non-metals (excluding esters of hydrogen halides) and their salts; their halogenated, sulphonated, nitrated or nitrosated derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
Amyl Nitrite Related Literature
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1. Transition-metal complexes containing phosphorus ligands. Part VI. Convenient synthesis of some tertiary phosphine (and arsine) nitrosyl halide derivatives of ruthenium and osmiumS. D. Robinson,M. F. Uttley J. Chem. Soc. Dalton Trans. 1972 1
-
2. Studies in spectroscopy. Part IX. Further studies on nitrosamines and nitratesR. N. Haszeldine,B. J. H. Mattinson J. Chem. Soc. 1955 4172
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Tingting Ding,Fan Tang,Guangcheng Ni,Jiang Liu,Hang Zhao,Qianming Chen RSC Adv. 2020 10 6223
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D. H. R. Barton,P. G. Sammes,M. V. Taylor,E. Werstiuk J. Chem. Soc. C 1970 1977
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5. Reactions of 1,2,3-benzothiadiazole with phenyl and with methyl radicalsLuisa Benati,Pier Carlo Montevecchi,Antonio Tundo,Giuseppe Zanardi J. Chem. Soc. Perkin Trans. 1 1974 1276
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6. Transition-metal complexes containing phosphorus ligands. Part IV. Convenient syntheses of some phosphine (and arsine) halogenonitrosyl derivatives of rhodium and iridiumS. D. Robinson,M. F. Uttley J. Chem. Soc. A 1971 1254
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7. Free-radical reactions of benzenethiol and diphenyl disulphide with alkynes. Chemical reactivity of intermediate 2-(phenylthio)vinyl radicalsLuisa Benati,Pier Carlo Montevecchi,Piero Spagnolo J. Chem. Soc. Perkin Trans. 1 1991 2103
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8. Intramolecular homolytic aromatic ipso substitution in halogenobenzenes by aryl radicalsLuisa Benati,Pier Carlo Montevecchi,Antonio Tundo J. Chem. Soc. Chem. Commun. 1978 530
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9. 1,3-Dipolar character of six-membered aromatic rings. Part XVI. Reactions of benzyne with 3-hydroxypyridine, 1-methyl-3-oxidopyridinium, and related compoundsNicholas Dennis,Alan R. Katritzky,Stuart K. Parton J. Chem. Soc. Perkin Trans. 1 1976 2285
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John B. Randazzo,Raghu Sivaramakrishnan,Ahren W. Jasper,Travis Sikes,Patrick T. Lynch,Robert S. Tranter Phys. Chem. Chem. Phys. 2020 22 18304